3'-Amino-2',3'-dideoxyguanosine is a synthetic purine nucleoside analog. [, , , ] It is structurally similar to 2',3'-dideoxyguanosine, a naturally occurring nucleoside, with the key difference being the substitution of a hydroxyl group at the 3' position with an amino group. [, ] This modification significantly impacts its chemical properties and biological activity. [, ]
3'-Amino-2',3'-dideoxyguanosine is a valuable tool in biochemical and molecular biological research, particularly in studying DNA synthesis and exploring its potential as a building block for modified oligonucleotides. [, ]
3'-Amino-2',3'-dideoxyguanosine is a nucleoside analog derived from guanosine, characterized by the presence of an amino group at the 3' position and lacking the hydroxyl groups at the 2' and 3' positions of the ribose sugar. This compound plays a significant role in biochemical research, particularly in the study of nucleic acid synthesis and degradation processes. It has been investigated for its potential therapeutic applications, especially in antiviral and anticancer therapies.
3'-Amino-2',3'-dideoxyguanosine belongs to the class of nucleosides, specifically categorized as a dideoxynucleoside due to the absence of hydroxyl groups on the ribose sugar. It is primarily used in molecular biology and medicinal chemistry.
The synthesis of 3'-Amino-2',3'-dideoxyguanosine can be achieved through several methodologies:
The enzymatic method is particularly notable for its efficiency and yield, while chemical synthesis allows for greater flexibility in modifying nucleoside structures. The choice of method often depends on the desired application and scale of production.
The molecular structure of 3'-Amino-2',3'-dideoxyguanosine consists of:
The molecular formula for 3'-Amino-2',3'-dideoxyguanosine is C10H13N5O3, with a molecular weight of approximately 253.24 g/mol. Its structural formula can be represented as follows:
3'-Amino-2',3'-dideoxyguanosine participates in various chemical reactions typical for nucleosides, including:
These reactions are essential for creating nucleotide derivatives used in therapeutic applications and research into nucleic acid behavior.
The mechanism of action for 3'-Amino-2',3'-dideoxyguanosine primarily involves its incorporation into RNA or DNA during replication or transcription processes. As a nucleoside analog, it can disrupt normal nucleic acid synthesis by competing with natural nucleotides.
Studies have shown that this compound exhibits antiviral properties by inhibiting viral RNA polymerases, thereby preventing viral replication. Its structural similarity to natural nucleotides allows it to be mistakenly incorporated into growing nucleotide chains.
Relevant data indicates that its solubility and stability make it suitable for various biochemical applications .
The systematic chemical identification of 3'-Amino-2',3'-dideoxyguanosine follows strict IUPAC conventions for nucleoside analogues. Its primary IUPAC designation is 9-(3-Amino-2,3-dideoxy-β-D-ribofuranosyl)guanine, precisely describing the molecular architecture where the guanine base connects via a β-glycosidic bond to a modified ribofuranose sugar [2]. Alternative systematic names include 2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6(9H)-one, which specifies the heterocyclic tautomeric state and ring structure [6].
The compound's molecular formula is C₁₀H₁₄N₆O₃, with a molecular weight of 266.26 g/mol as confirmed through high-resolution mass spectrometry and elemental analysis [5] [6]. This formula distinguishes it from natural guanosine (C₁₀H₁₃N₅O₅) through the absence of two oxygen atoms and the addition of a nitrogen atom. Common synonyms include 3'-NH₂-ddG and 3'-Amino-ddG, reflecting its position as a dideoxyguanosine derivative aminated at the 3'-carbon position [5].
Table 1: Molecular Identification Profile
Characteristic | Specification |
---|---|
Systematic IUPAC Name | 9-(3-Amino-2,3-dideoxy-β-D-ribofuranosyl)guanine |
Alternative IUPAC Name | 2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6(9H)-one |
Molecular Formula | C₁₀H₁₄N₆O₃ |
Molecular Weight | 266.26 g/mol |
CAS Registry Number | 66323-49-7 |
Common Synonyms | 3'-NH₂-ddG; 3'-Amino-ddG |
3'-Amino-2',3'-dideoxyguanosine contains three chiral centers within its carbohydrate moiety, located at the C1', C3', and C4' positions of the ribofuranose ring. The absolute configuration is designated as (1'R,3'S,4'S) under the Cahn-Ingold-Prelog priority system, though nucleoside nomenclature conventionally references the anomeric carbon (C1') configuration relative to the base [6] [8]. The stereochemistry critically determines biological recognition, with the β-anomer (base above the sugar plane) essential for enzyme binding [4].
The Cahn-Ingold-Prelog rules assign priorities based on atomic number at each stereocenter. For C3':
The compound presents as white to off-white crystalline solids or occasionally as an off-white to yellow powder when micronized [2] [5]. It demonstrates moderate aqueous solubility (50 mg/mL at 25°C) attributable to protonable amino groups and hydrogen-bonding heteroatoms [6]. Solubility decreases in nonpolar organic solvents like chloroform or hexane.
Crystallographic analyses reveal a hydrogen-bonded lattice structure with molecules adopting a C2'-endo south sugar pucker conformation. The exocyclic 3'-amino group participates in intermolecular hydrogen bonding (N-H···N and N-H···O) with adjacent nucleobases, stabilizing the crystal packing [8]. The guanine moiety forms characteristic π-π stacking interactions at 3.4 Å spacing.
Stability studies indicate optimal storage at 2–8°C under anhydrous conditions, with the dry compound maintaining chemical integrity for over three years when protected from light and humidity [2] [5]. Decomposition occurs above 210°C, with the amine group susceptible to oxidation under prolonged air exposure [6]. Solutions in neutral buffers (pH 6-8) show stability for ≥24 hours at 25°C.
Structural differentiation from related nucleoside analogues occurs primarily at the sugar moiety's C3' position:
Table 2: Structural Comparison with Analogous Nucleosides
Nucleoside | C2' Substituent | C3' Substituent | Molecular Formula | Key Functional Differences |
---|---|---|---|---|
Guanosine (natural) | Hydroxyl (-OH) | Hydroxyl (-OH) | C₁₀H₁₃N₅O₅ | 3'-OH enables phosphodiester bonding |
2',3'-Dideoxyguanosine (ddG) | Hydrogen (-H) | Hydrogen (-H) | C₁₀H₁₃N₅O₃ | Lacks 3'-OH; chain terminator |
3'-Azido-2',3'-dideoxyguanosine | Hydrogen (-H) | Azido (-N₃) | C₁₀H₁₂N₈O₃ | Bulky 3'-azido vs. compact 3'-amino |
3'-Amino-2',3'-dideoxyguanosine | Hydrogen (-H) | Amino (-NH₂) | C₁₀H₁₄N₆O₃ | Protonatable 3'-NH₂; H-bond donor/acceptor |
The 3'-amino group fundamentally alters molecular behavior compared to 2',3'-dideoxyguanosine. While both lack the 3'-hydroxyl necessary for phosphodiester bond formation in DNA synthesis, the 3'-amino group provides hydrogen-bonding capability absent in the hydrogen substituent of ddG [8]. This enables potential interactions with polymerase active sites beyond mere chain termination. Compared to azido-substituted analogues like 3'-azido-2',3'-dideoxythymidine, the amino group's smaller steric profile and protonation state (pKa ≈ 7.8) allow distinct electrostatic interactions under physiological pH [7].
The amino modification also influences sugar pucker equilibrium. Nuclear magnetic resonance studies indicate 3'-amino-2',3'-dideoxyguanosine favors the C2'-endo conformation (74% population in aqueous solution), whereas 2',3'-dideoxyguanosine exhibits nearly equal C2'-endo and C3'-endo populations. This conformational preference arises from stereoelectronic effects of the 3'-exocyclic amine [3].
Table 3: Hydrogen-Bonding Capabilities at Key Positions
Position | 3'-Amino-2',3'-dideoxyguanosine | 2',3'-Dideoxyguanosine | 3'-Azido-2',3'-dideoxyguanosine |
---|---|---|---|
C3' | H-bond donor (NH₂) and acceptor (N) | None | H-bond acceptor (terminal N) only |
N1 | H-bond acceptor | H-bond acceptor | H-bond acceptor |
O6 | H-bond acceptor | H-bond acceptor | H-bond acceptor |
N2 | H-bond donor | H-bond donor | H-bond donor |
The synthetic accessibility of 3'-amino-2',3'-dideoxynucleosides has been enhanced through improved routes involving azide intermediates starting from protected deoxynucleosides. For purines like guanosine, a Mitsunobu reaction with diphenyl-2-pyridylphosphine and sodium azide achieves 3'-azido introduction, followed by reduction to the amine [8]. This methodology provides efficient access to gram-scale quantities of enantiomerically pure material (>99% HPLC purity) for research applications [5] [6].
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